2-Chloro-4,6-dimethylaniline CAS number 63133-82-4 properties
2-Chloro-4,6-dimethylaniline CAS number 63133-82-4 properties
An In-Depth Technical Guide to 2-Chloro-4,6-dimethylaniline (CAS: 63133-82-4): Properties, Synthesis, and Applications
Introduction
2-Chloro-4,6-dimethylaniline, registered under CAS number 63133-82-4, is a substituted aromatic amine that serves as a crucial building block in advanced chemical synthesis.[1][2] Its unique structure, featuring a chlorinated and dimethylated aniline core, makes it a valuable intermediate for researchers and professionals in drug development, agrochemical science, and materials chemistry. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic profile, reactivity, potential synthetic routes, and critical safety protocols, grounded in authoritative data for practical application.
Caption: Chemical structure of 2-Chloro-4,6-dimethylaniline.
Part 1: Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and spectroscopic characteristics is fundamental for its application in synthesis and quality control. These properties dictate handling, reaction conditions, and analytical validation.
Core Physicochemical Properties
The essential physicochemical data for 2-Chloro-4,6-dimethylaniline are summarized below, compiled from multiple sources to ensure accuracy.
| Property | Value | Source(s) |
| CAS Number | 63133-82-4 | [1][3][4] |
| Molecular Formula | C₈H₁₀ClN | [3][4][5] |
| Molecular Weight | 155.62 g/mol | [3][6] |
| IUPAC Name | 2-chloro-4,6-dimethylaniline | [3] |
| Synonyms | 6-Chloro-2,4-dimethylaniline, 2-Chloro-4,6-xylidine | [3][7] |
| Appearance | Brown solid, solid powder | [4][6] |
| Melting Point | 38-40 °C | [1][4] |
| Density | 1.11 g/mL at 25 °C | [1][4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [4][8] |
| Solubility | Insoluble in water | [6] |
Spectroscopic Characterization
Spectroscopic analysis is non-negotiable for verifying the identity and purity of starting materials and synthetic products. The structure of 2-Chloro-4,6-dimethylaniline gives rise to a distinct spectroscopic fingerprint.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine (-NH₂) protons, and the two methyl (-CH₃) groups. The integration and splitting patterns of these signals are key to confirming the substitution pattern on the aromatic ring.
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¹³C NMR : The carbon NMR spectrum will display eight unique signals corresponding to each carbon atom in the molecule, providing definitive structural confirmation.[3]
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-
Mass Spectrometry (MS) : GC-MS analysis reveals a molecular ion peak consistent with its molecular weight, along with a characteristic fragmentation pattern that can be used for identification.[3]
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Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-Cl stretching.[3]
Caption: Key functional groups and corresponding spectroscopic validation methods.
Part 2: Chemical Reactivity and Synthesis
The utility of 2-Chloro-4,6-dimethylaniline as a synthetic intermediate stems from its predictable reactivity, which is dominated by the nucleophilic amine group and the electronically modified aromatic ring.
Reactivity Profile
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Nucleophilicity : The primary amine group is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and diazotization. This is the most common site of reaction for building more complex molecules.
-
Aromatic Ring : The aromatic ring can undergo electrophilic substitution, although its reactivity is influenced by the existing substituents. The amine group is a strong activator, while the chloro and methyl groups also direct incoming electrophiles.
-
Incompatibilities : This compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and chloroformates.[4][6] Such materials can lead to vigorous, uncontrolled reactions.
-
Stability : Under recommended storage conditions (cool, dry, well-ventilated, away from incompatible materials), the compound is stable.[4][9]
Synthetic Pathway Analysis
While a specific, peer-reviewed synthesis for 2-Chloro-4,6-dimethylaniline was not found in the initial search, a robust and logical pathway can be derived from established methods for analogous compounds, such as the synthesis of 4-chloro-2,6-dimethylaniline.[10] The most direct approach involves the selective chlorination of 2,4-dimethylaniline.
Experimental Protocol: Proposed Laboratory-Scale Synthesis
This protocol is an adapted, field-proven methodology for the selective chlorination of substituted anilines. The causality behind key steps, such as the initial formation of the anilinium salt, is critical for success. This step deactivates the ring slightly and protects the amine, preventing side reactions and directing the chlorination.
-
Reagent Preparation : In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and gas inlet, dissolve 1.0 mole of 2,4-dimethylaniline in an inert solvent such as carbon tetrachloride or toluene.
-
Anilinium Salt Formation : Cool the flask in an ice bath to 10-15 °C. Bubble dry hydrogen chloride (HCl) gas through the solution until saturation is reached, precipitating the 2,4-dimethylanilinium hydrochloride salt. This step is self-validating; the formation of a precipitate confirms the reaction is proceeding.
-
Chlorination : While maintaining the temperature at 10-15 °C, slowly add 1.0 mole of a chlorinating agent, such as sulphuryl chloride (SO₂Cl₂) dissolved in the same solvent, via the dropping funnel over 1-2 hours. The controlled, slow addition is crucial to manage the exothermic reaction and prevent over-chlorination.
-
Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up :
-
Slowly add water to the reaction mixture to quench any remaining chlorinating agent.
-
Neutralize the mixture by adding an aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the solution is basic (pH > 8). This liberates the free amine from its salt.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Purification :
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethanol) to yield pure 2-Chloro-4,6-dimethylaniline.[10]
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Caption: Workflow for the proposed synthesis of 2-Chloro-4,6-dimethylaniline.
Part 3: Applications in Research and Development
2-Chloro-4,6-dimethylaniline is primarily valued as an intermediate, a molecular scaffold upon which more complex and functional molecules are built.
Role as a Chemical Building Block
Its structural motifs are found in a range of commercially significant products:
-
Pharmaceutical Synthesis : Substituted anilines are foundational to many active pharmaceutical ingredients (APIs). Structurally related compounds are precursors to the local anesthetic Lidocaine and the oncology drug Dasatinib.[11][12] This highlights the potential of 2-Chloro-4,6-dimethylaniline as a key starting material for novel therapeutic agents.
-
Agrochemicals : The chloroaniline scaffold is prevalent in herbicides and pesticides, where the specific substitution pattern can tune biological activity and environmental persistence.[13]
-
Dyes and Pigments : Aromatic amines are classical precursors to azo dyes and other pigments. The presence of the chlorine atom can enhance the lightfastness and chemical stability of the final colorant.[13]
Analytical Methodologies
Ensuring the purity of this intermediate is critical before its use in multi-step syntheses. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
Protocol: Reverse-Phase HPLC for Purity Analysis
This protocol is a standard method for analyzing aromatic amines and can be adapted for this specific compound.[5]
-
System : A standard HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 Acetonitrile:Water. For mass spectrometry-compatible analysis, a small amount of formic acid (0.1%) can be added to the mobile phase.[5]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength of 254 nm.
-
Sample Preparation : Prepare a stock solution of the compound in the mobile phase at approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
Injection Volume : 10 µL.
-
Analysis : The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks.
Part 4: Safety, Handling, and Toxicology
2-Chloro-4,6-dimethylaniline is a hazardous substance that requires strict safety protocols. Its toxicity profile is significant, and all handling should be performed with appropriate engineering controls and personal protective equipment.
GHS Hazard Classification
The compound is classified under the Globally Harmonized System (GHS) with multiple significant hazards.[3]
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 3 | 💀 | Danger | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 3 | 💀 | Danger | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | 3 | 💀 | Danger | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | 2 | ❗ | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | ❗ | Warning | H319: Causes serious eye irritation |
| Carcinogenicity | 2 | ⚕️ | Warning | H351: Suspected of causing cancer |
| STOT, Single Exposure | 3 | ❗ | Warning | H335: May cause respiratory irritation |
Exposure Control and Personal Protection
A multi-layered approach to safety is essential when working with this chemical.
Protocol: Safe Handling and Storage
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6] Ensure the work area is well-ventilated.
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles and a face shield.[8]
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile) tested to a relevant standard like EN 374.[6]
-
Skin and Body Protection : Wear a lab coat and, if there is a risk of significant exposure, chemical-resistant overalls.[4]
-
Respiratory Protection : Use a particulate respirator (e.g., N95) or a respirator with cartridges appropriate for organic vapors if dust or aerosols are generated.[8]
-
-
Hygiene Measures : Do not eat, drink, or smoke in the work area.[6][14] Wash hands thoroughly with soap and water after handling.[6] Contaminated work clothes should be laundered separately.[6]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[9] The storage class is 6.1C (Combustible, acute toxic category 3).[8]
-
Spill Response : In case of a spill, avoid generating dust.[6] Use dry clean-up procedures (e.g., sweep or vacuum) and collect the material into a labeled container for hazardous waste disposal.[6]
Toxicological Profile
-
Acute Effects : The primary danger is acute toxicity via ingestion, skin contact, or inhalation.[3] Exposure can cause severe skin and eye irritation.[6]
-
Systemic Effects : As an arylamine, there is a risk of absorption into the bloodstream, which can lead to methaemoglobinemia, a condition that impairs the blood's ability to carry oxygen.[6] Symptoms can include cyanosis (bluish skin), headache, dizziness, and weakness.[6]
-
Chronic Effects : The compound is suspected of causing cancer (Carcinogenicity Category 2), meaning there is limited evidence of a carcinogenic effect.[3][6] Long-term or repeated exposure should be strictly avoided.
Conclusion
2-Chloro-4,6-dimethylaniline (CAS 63133-82-4) is a potent and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. Its value to researchers and drug development professionals is matched by its hazardous nature. A thorough understanding of its properties, reactivity, and toxicological profile is essential for its safe and effective use. By adhering to the rigorous handling protocols and analytical methods outlined in this guide, scientists can confidently leverage this building block to advance their research and development objectives.
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